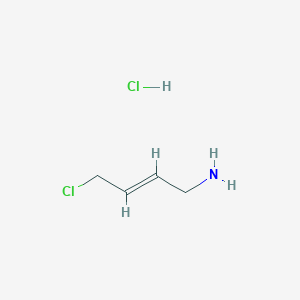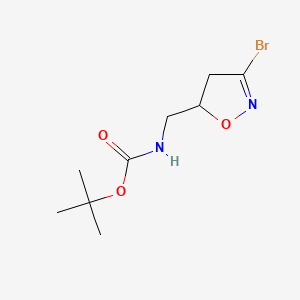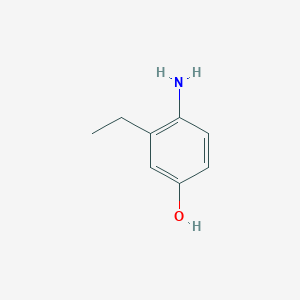
Bis(methylenedithio)tetrathiafulvalene
Overview
Description
Bis(methylenedithio)tetrathiafulvalene is an organic compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalene derivatives, which are widely studied for their potential applications in molecular electronics and conductive materials. The compound is characterized by its ability to form radical cations, making it a valuable component in the development of organic conductors and superconductors.
Mechanism of Action
Target of Action
Bis(methylenedithio)tetrathiafulvalene, hereafter referred to by its full name, primarily targets the oxalate-bridged binuclear anion [Cu2(μ–C2O4)(C2O4)2(CH3OH)(H2O)]2− . This anion is a key component in the formation of organic-inorganic hybrid metallic conductors . The full name compound acts as a donor in this context .
Mode of Action
The full name compound interacts with its target through electrocrystallization . It forms a supramolecular square lattice through hydrogen bonds between the antiferromagnetic binuclear anions in the anion sheet . The oxidation state of the full name compound is assigned to approximately +2/3, based on the TTF core bond lengths and Raman spectroscopy .
Biochemical Pathways
The full name compound affects the conductivity of the resulting organic-inorganic hybrid metallic conductor . This is part of the broader pathway of charge-transfer in these materials, which can exhibit a range of conductivities from insulating to semiconducting to metallic, and even superconductivity .
Pharmacokinetics
Its impact on bioavailability is evident in the resulting conductivity of the organic-inorganic hybrid metallic conductor . The full name compound’s conductivity is 11.5 S cm−1 at room temperature, increases to 160 S cm−1 at 7.6 K, and then decreases to 150 S cm−1 at 2 K .
Result of Action
The molecular and cellular effects of the full name compound’s action are primarily observed in the resulting changes in conductivity of the organic-inorganic hybrid metallic conductor . There is no long-range magnetic ordering, which is confirmed by specific heat measurements .
Action Environment
The action of the full name compound can be influenced by environmental factors such as temperature . For example, its conductivity increases as the temperature decreases from room temperature to 7.6 K, and then decreases slightly at 2 K . This suggests that the full name compound’s action, efficacy, and stability are sensitive to temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylenedithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with formaldehyde and hydrogen sulfide. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: Tetrathiafulvalene, formaldehyde, hydrogen sulfide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 60-80°C.
Procedure: Tetrathiafulvalene is dissolved in a suitable solvent, such as acetonitrile. Formaldehyde and hydrogen sulfide are then added to the solution, and the mixture is stirred for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(methylenedithio)tetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential for its conductive properties.
Reduction: Reduction reactions can revert the oxidized form back to the neutral state.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the oxidized form of the compound.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles under controlled conditions.
Major Products
Scientific Research Applications
Bis(methylenedithio)tetrathiafulvalene has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Biology: The compound’s ability to form radical cations makes it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, particularly in the development of biosensors.
Industry: The compound is used in the production of organic conductors and superconductors, which have applications in electronics and energy storage.
Comparison with Similar Compounds
Bis(methylenedithio)tetrathiafulvalene is unique among tetrathiafulvalene derivatives due to its specific electronic properties and stability. Similar compounds include:
Tetrathiafulvalene: The parent compound, which also exhibits conductive properties but with different stability and reactivity.
Bis(ethylenedithio)tetrathiafulvalene: Another derivative with similar applications but different electronic characteristics.
Tetracyanoquinodimethane: A well-known electron acceptor that forms charge-transfer complexes with tetrathiafulvalene derivatives.
The uniqueness of this compound lies in its ability to form stable radical cations and its versatility in various chemical reactions, making it a valuable compound in the field of molecular electronics.
Properties
IUPAC Name |
5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHVGMRXXZDSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548138 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68550-20-9 | |
| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)








![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)




